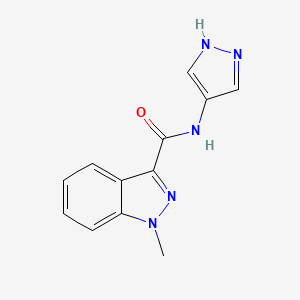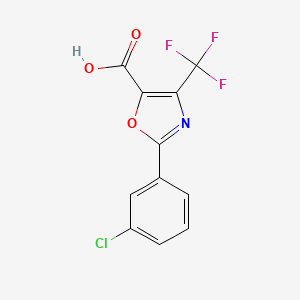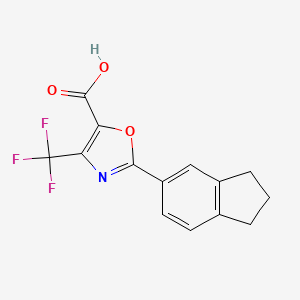![molecular formula C10H14F3NO5 B6628391 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid, also known as TFEMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid has shown potential in various scientific research applications. One of the most promising areas is in the development of new drugs. This compound has been found to have antitumor activity and has been proposed as a potential anticancer drug. It has also been investigated for its potential use in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. Additionally, this compound has been studied for its potential use in treating inflammation, diabetes, and other diseases.
Wirkmechanismus
The mechanism of action of 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid is not fully understood, but it is believed to work by inhibiting specific enzymes in the body. For example, in the case of Alzheimer's disease, this compound inhibits acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, this compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which can help reduce swelling and pain in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid. One area of interest is in further exploring its potential as an anticancer drug. Researchers could investigate its effects on different types of cancer cells and explore its potential for use in combination with other drugs. Additionally, further research could be done to better understand its mechanism of action and to identify other potential applications for this compound in treating various diseases.
Synthesemethoden
The synthesis of 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid involves several steps, including the reaction of morpholine with trifluoroacetic anhydride to produce 2-(2,2,2-trifluoroethoxy)acetylmorpholine. This intermediate is then treated with chloroacetic acid to yield this compound. The synthesis process has been optimized to obtain high yields and purity of the final product.
Eigenschaften
IUPAC Name |
2-[4-[2-(2,2,2-trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO5/c11-10(12,13)6-19-5-8(15)14-1-2-18-4-7(14)3-9(16)17/h7H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYNHCCMGQQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)COCC(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)


![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)


![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
